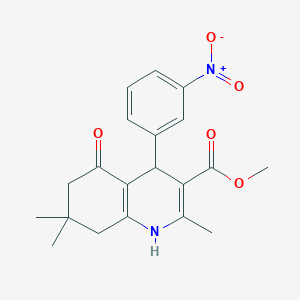
Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-trimetil-4-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo: es un compuesto orgánico complejo que pertenece a la clase de los derivados de quinolina. Este compuesto se caracteriza por su estructura única, que incluye un grupo nitrofenilo, un núcleo de hexahidroquinolina y un grupo funcional éster carboxilato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,7,7-trimetil-4-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo típicamente involucra un proceso de múltiples pasos. Un método común incluye los siguientes pasos:
Reacción de condensación: El paso inicial involucra la condensación de dimedona (5,5-dimetil-1,3-ciclohexanodiona) con un nitrobenzaldehído apropiado en presencia de un catalizador como el acetato de amonio.
Ciclización: El producto intermedio se somete a ciclización para formar el núcleo de hexahidroquinolina.
Esterificación: El paso final involucra la esterificación del grupo ácido carboxílico con metanol para formar el éster metílico.
Métodos de producción industrial: La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo nitrofenilo, lo que lleva a la formación de derivados de nitroquinolina.
Reducción: La reducción del grupo nitro puede producir derivados de amino, que pueden participar posteriormente en diversas reacciones de sustitución.
Sustitución: El compuesto puede sufrir reacciones de sustitución aromática electrofílica, particularmente en el anillo fenilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio se utilizan comúnmente.
Sustitución: Los reactivos electrofílicos como los halógenos (cloro, bromo) y los agentes nitrantes (ácido nítrico) se utilizan en condiciones ácidas.
Productos principales:
Oxidación: Derivados de nitroquinolina.
Reducción: Derivados de aminoquinolina.
Sustitución: Derivados de quinolina halogenados o nitrados.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El compuesto se puede utilizar como ligando en la química de coordinación para el desarrollo de nuevos catalizadores.
Ciencia de materiales: Se puede incorporar en polímeros para mejorar sus propiedades térmicas y mecánicas.
Biología y medicina:
Desarrollo de fármacos: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de nuevos productos farmacéuticos, particularmente como agentes antiinflamatorios y anticancerígenos.
Sondas biológicas: Se puede utilizar como una sonda fluorescente para la detección de biomoléculas específicas.
Industria:
Tintes y pigmentos: El compuesto se puede utilizar en la síntesis de tintes y pigmentos debido a sus propiedades cromóforas.
Agricultura: Se puede utilizar en el desarrollo de nuevos agroquímicos para el control de plagas.
Mecanismo De Acción
El mecanismo de acción del 2,7,7-trimetil-4-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. El grupo nitrofenilo puede participar en reacciones de transferencia de electrones, mientras que el núcleo de quinolina puede intercalarse con el ADN, lo que lleva a una posible actividad anticancerígena. El grupo funcional éster puede sufrir hidrólisis, liberando el derivado activo de quinolina, que luego puede interactuar con varias enzimas y receptores en los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
- 2,7,7-trimetil-4-(3-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo
- 2,7,7-trimetil-4-(5-(3-nitrofenil)-2-furil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo
Comparación:
- Diferencias estructurales: La principal diferencia radica en el grupo éster (metilo frente a etilo) y en la presencia de grupos funcionales adicionales (por ejemplo, grupo furilo).
- Reactividad: La presencia de diferentes grupos éster puede influir en la reactividad y la solubilidad del compuesto.
- Aplicaciones: Si bien son similares en estructura, cada compuesto puede tener aplicaciones únicas en función de sus grupos funcionales y reactividad específicos.
Propiedades
Fórmula molecular |
C20H22N2O5 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-6-5-7-13(8-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |
Clave InChI |
PICCUHFXOBODDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















